(E)-3-(3-Isopropylphenyl)acrylaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)phenyl]prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 3-[3-(propan-2-yl)phenyl]prop-2-enal is often carried out using similar aldol condensation reactions, but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield . Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions
3-[3-(propan-2-yl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Scientific Research Applications
3-[3-(propan-2-yl)phenyl]prop-2-enal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)phenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Cinnamaldehyde inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-[3-(propan-2-yl)phenyl]prop-2-enal can be compared with other similar compounds, such as:
Cinnamic Acid: An oxidation product of cinnamaldehyde, known for its use in the synthesis of various pharmaceuticals and as a flavoring agent.
Cinnamyl Alcohol: A reduction product of cinnamaldehyde, used in the fragrance industry for its pleasant aroma.
Benzaldehyde: A precursor in the synthesis of cinnamaldehyde, widely used in the production of dyes, perfumes, and flavorings.
The uniqueness of 3-[3-(propan-2-yl)phenyl]prop-2-enal lies in its versatile reactivity and wide range of applications in various fields .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-3-(3-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-3-5-11(9-12)6-4-8-13/h3-10H,1-2H3/b6-4+ |
InChI Key |
QLRUOJMUSSYOGI-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)/C=C/C=O |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=CC=O |
Origin of Product |
United States |
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